molecular formula C12H17N B8381967 3-Tert-butyl-2-ethenylaniline

3-Tert-butyl-2-ethenylaniline

Cat. No.: B8381967
M. Wt: 175.27 g/mol
InChI Key: KHCMNHPYYWAZSG-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-ethenylaniline is a substituted aniline derivative of interest in chemical and materials science research. Its structure, featuring both a sterically bulky tert-butyl group and a reactive ethenyl (vinyl) group on the aniline ring, makes it a valuable building block for synthesizing more complex organic molecules . The tert-butyl group can influence molecular conformation and physical properties, while the ethenyl group offers a versatile handle for further chemical transformations, such as polymerization or cycloaddition reactions . Researchers may utilize this compound as a precursor in the development of specialty chemicals, ligands for catalysis, or advanced materials . As with many aniline derivatives, it is primarily intended for use in laboratory research settings. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in accordance with laboratory safety protocols.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-tert-butyl-2-ethenylaniline

InChI

InChI=1S/C12H17N/c1-5-9-10(12(2,3)4)7-6-8-11(9)13/h5-8H,1,13H2,2-4H3

InChI Key

KHCMNHPYYWAZSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)C=C

Origin of Product

United States

Preparation Methods

Advantages and Limitations

  • Advantages: High regioselectivity, scalability, and compatibility with sensitive functional groups.

  • Limitations: Requires strict anhydrous conditions and expensive catalysts.

Directed Ortho Metalation Strategy

Metalation and Electrophilic Trapping

Directed ortho metalation (DoM) exploits the amino group’s directing effect to functionalize the ortho position. Protecting the aniline as an acetanilide enables lithiation at the 2-position, followed by quenching with tert-butyl electrophiles.

Reaction Steps:

  • Protection:
    AnilineAc2OAcetanilide\text{Aniline} \xrightarrow{\text{Ac}_2\text{O}} \text{Acetanilide}

  • Lithiation and Alkylation:
    AcetanilideLDA, -78°CLithiated intermediatetert-butyl bromide3-tert-butylacetanilide\text{Acetanilide} \xrightarrow{\text{LDA, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{tert-butyl bromide}} \text{3-tert-butylacetanilide}

  • Deprotection and Vinylation:
    3-tert-butylacetanilideHCl, H2O3-tert-butylanilineCH2=CH-X, Pd3-tert-butyl-2-ethenylaniline\text{3-tert-butylacetanilide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-tert-butylaniline} \xrightarrow{\text{CH}_2=\text{CH-X, Pd}} \text{this compound}

Performance Metrics

  • Yield: ~60% over three steps.

  • Challenges: Sensitivity of lithiated intermediates to moisture and temperature.

Meerwein Arylation Approach

Diazotization and Vinyl Group Introduction

Adapting methodologies from diazotization-hydrolysis sequences, this route converts aniline derivatives to diazonium salts, which undergo Meerwein arylation with vinyl precursors.

Reaction Steps:

  • Diazotization:
    3-tert-butylanilineNaNO2,HClDiazonium salt\text{3-tert-butylaniline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt}

  • Meerwein Arylation:
    Diazonium salt+CH2=CH-CuThis compound\text{Diazonium salt} + \text{CH}_2=\text{CH-Cu} \xrightarrow{} \text{this compound}

Optimization Insights

  • Solvent: Aqueous HCl/acetone mixtures improve solubility.

  • Yield: ~55% due to competing side reactions.

Wittig Reaction-Based Vinylation

Aldehyde Intermediate Formation

This method constructs the vinyl group via a Wittig reaction, starting from a 2-formyl-3-tert-butylaniline precursor.

Reaction Steps:

  • Formylation:
    3-tert-butylanilineVilsmeier-Haack2-formyl-3-tert-butylaniline\text{3-tert-butylaniline} \xrightarrow{\text{Vilsmeier-Haack}} \text{2-formyl-3-tert-butylaniline}

  • Wittig Olefination:
    2-formyl-3-tert-butylaniline+Ph3P=CH2This compound\text{2-formyl-3-tert-butylaniline} + \text{Ph}_3\text{P=CH}_2 \xrightarrow{} \text{this compound}

Efficiency and Scalability

  • Yield: ~70% after chromatography.

  • Drawbacks: Requires stoichiometric phosphine reagents.

Comparative Analysis of Methods

Method Steps Yield (%) Cost Scalability
Kumada/Heck268HighModerate
Directed Ortho Metalation360MediumLow
Meerwein Arylation255LowHigh
Wittig Reaction270MediumModerate

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-ethenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted aniline.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-Tert-butyl-2-ethenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-ethenylaniline involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity. The ethenyl group can participate in π-π interactions, influencing the compound’s overall activity. The aniline moiety allows for hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-tert-butyl-2-ethenylaniline with compounds sharing structural motifs such as tert-butyl substituents, aromatic amines, or analogous functional groups.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Key Differences from Target Compound
This compound C₁₂H₁₇N 175.27 Aromatic amine, tert-butyl, ethenyl Reference compound
3-(3-Tert-butylphenyl)-2-methylpropanal C₁₄H₂₀O 204.31 Aliphatic aldehyde, tert-butyl, methyl Replaces amine with aldehyde; lacks ethenyl
2-(Tert-butylsulfonyl)-3-(3-formyl-2-thienyl)acrylonitrile C₁₂H₁₃NO₃S₂ 283.37 Sulfonyl, acrylonitrile, thiophene, formyl Heterocyclic thiophene; sulfonyl group
Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate C₂₅H₃₀ClNO₃S 460.03 Indole, ester, chloro, tert-butylthio Complex heterocycle; ester and chloro groups
3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester C₁₃H₂₄N₂O₂ 240.34 Piperidine, tert-butyl ester, ethylamino Aliphatic amine; carbamate functionality

Key Observations

Steric and Electronic Effects :

  • The tert-butyl group in all compounds provides steric hindrance, but its electronic influence varies. In this compound, the tert-butyl is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the tert-butylsulfonyl group in is electron-withdrawing, deactivating the adjacent acrylonitrile moiety .
  • The ethenyl group in the target compound enables π-conjugation, enhancing resonance stabilization, which is absent in saturated analogs like 3-(3-tert-butylphenyl)-2-methylpropanal .

Reactivity and Applications :

  • Amine vs. Aldehyde : The primary amine in this compound allows for nucleophilic reactions (e.g., acylation), whereas the aldehyde in is electrophilic, favoring condensations (e.g., Grignard additions).
  • Heterocyclic Systems : Compounds like (thiophene) and (indole) exhibit distinct reactivity due to their heterocyclic cores. For example, thiophene derivatives are often used in materials science, while indoles are common in pharmaceuticals .

Solubility and Physicochemical Properties: The target compound’s lower molecular weight (175.27 g/mol) and aromatic amine group suggest moderate polarity, likely soluble in organic solvents like ethyl acetate.

Q & A

Q. What are the established synthetic routes for 3-tert-butyl-2-ethenylaniline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves alkylation or condensation reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides or alcohols under acidic conditions . Solvent choice (e.g., dichloromethane or toluene) and temperature control (50–80°C) are critical to minimize side reactions like over-alkylation. Catalysts such as AlCl₃ or FeCl₃ may enhance regioselectivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and ethenyl protons (δ ~5–6 ppm for vinyl protons).
  • FTIR : Absorbance peaks at ~3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-N) validate functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (C₁₂H₁₇N, exact mass: 175.1361 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing derivatives of this compound?

Contradictions in spectral data (e.g., unexpected coupling patterns in NMR) may arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR : To observe dynamic effects (e.g., hindered rotation of the tert-butyl group).
  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals and verify connectivity.
  • Comparative analysis with analogs : Cross-reference data from structurally similar compounds, such as 3-(tert-butyl)aniline hydrochloride, to identify systematic errors .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in electrophilic substitution reactions?

The tert-butyl group acts as a strong electron-donating substituent, directing electrophiles to the para position of the aniline ring. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can monitor reaction rates with nitrating agents (e.g., HNO₃/H₂SO₄). Computational methods (DFT calculations) model transition states and predict regioselectivity, revealing steric effects from the bulky tert-butyl group .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Stability studies under controlled conditions show:

  • Nonpolar solvents (e.g., hexane) : Reduce oxidation of the ethenyl group.
  • Low temperatures (4°C) : Inhibit degradation via hydrolysis or polymerization. Accelerated aging experiments (40–60°C) with HPLC monitoring quantify degradation products, such as oxidized quinone derivatives .

Methodological Considerations

Q. What strategies optimize the scalability of this compound synthesis for gram-scale production?

  • Continuous flow reactors : Improve heat transfer and reduce side reactions compared to batch methods.
  • Catalyst recycling : Use immobilized Lewis acid catalysts (e.g., AlCl₃ on silica) to enhance cost-efficiency.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Molecular docking (using software like AutoDock Vina) models interactions with target enzymes (e.g., cytochrome P450). QSAR (Quantitative Structure-Activity Relationship) analysis correlates substituent effects (e.g., electron-donating groups) with inhibitory activity. MD (Molecular Dynamics) simulations assess binding stability in aqueous environments .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and theoretical data for this compound?

  • Empirical falsification : Repeat experiments under standardized conditions to rule out procedural errors.
  • Benchmarking : Compare computational results (e.g., DFT-predicted NMR shifts) with high-quality experimental datasets from peer-reviewed studies.
  • Collaborative validation : Share raw data (e.g., crystallographic files, spectral traces) via open-access platforms for independent verification .

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